1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane
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Overview
Description
1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a compound of interest in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane typically involves the introduction of fluorine and iodine atoms into a hexane backbone. Common synthetic routes include:
Fluorination: Using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) to introduce fluorine atoms.
Industrial Production Methods: Industrial production may involve large-scale fluorination and iodination processes, often under controlled conditions to ensure safety and efficiency. These processes typically require specialized equipment to handle the reactive and potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although the highly fluorinated nature may make these reactions less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used, though the stability of the fluorinated compound must be considered.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the iodine atom is replaced by another functional group.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology and Medicine: Its unique properties may be explored for use in imaging or as a part of drug development processes.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane exerts its effects depends on its interaction with other molecules. The presence of multiple fluorine atoms can influence its reactivity and interactions, potentially affecting molecular targets and pathways in biological systems.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane
- 1,1,1,2,2,3,3-Heptafluoro-4-iodopentane
Uniqueness: Compared to similar compounds, 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane is unique due to its specific arrangement of fluorine and iodine atoms, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where such properties are desired.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTVHUOLQCOSDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F13I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379250 |
Source
|
Record name | 1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115347-68-7 |
Source
|
Record name | 1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115347-68-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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